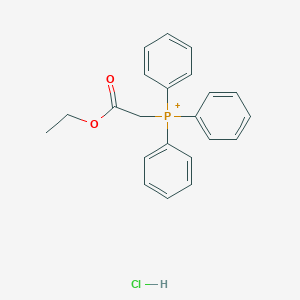
Carbethoxymethyl triphenylphosphonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Ethoxycarbonylmethyl)triphenylphosphonium chloride is a chemical compound with the molecular formula C22H22ClO2P and a molecular weight of 384.84 g/mol . It is commonly used in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions . This compound is known for its role in forming carbon-carbon bonds, which is crucial in the synthesis of various organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Ethoxycarbonylmethyl)triphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with ethyl chloroacetate . The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the phosphonium salt . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .
Industrial Production Methods
In an industrial setting, the production of (Ethoxycarbonylmethyl)triphenylphosphonium chloride involves similar synthetic routes but on a larger scale . The reaction conditions are optimized to ensure high yield and purity of the product . The compound is then purified through recrystallization or other suitable purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(Ethoxycarbonylmethyl)triphenylphosphonium chloride primarily undergoes substitution reactions, particularly in the formation of phosphonium ylides . These ylides are key intermediates in Wittig reactions, which are used to convert carbonyl compounds into alkenes .
Common Reagents and Conditions
The common reagents used in reactions involving (Ethoxycarbonylmethyl)triphenylphosphonium chloride include bases such as sodium hydride, potassium carbonate, and strong nucleophiles . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products
The major products formed from reactions involving (Ethoxycarbonylmethyl)triphenylphosphonium chloride are phosphonium ylides and alkenes . These products are essential intermediates in the synthesis of various organic compounds .
Wissenschaftliche Forschungsanwendungen
(Ethoxycarbonylmethyl)triphenylphosphonium chloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of (Ethoxycarbonylmethyl)triphenylphosphonium chloride involves the formation of phosphonium ylides . These ylides act as nucleophiles in Wittig reactions, attacking carbonyl compounds to form alkenes . The molecular targets and pathways involved include the carbonyl group of aldehydes and ketones .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Methoxycarbonylmethyl)triphenylphosphonium chloride: Similar in structure but with a methoxy group instead of an ethoxy group.
(Ethoxycarbonylmethyl)triphenylphosphonium bromide: Similar but with a bromide ion instead of a chloride ion.
(Carbethoxymethylene)triphenylphosphorane: Similar in function but with a different structure.
Uniqueness
(Ethoxycarbonylmethyl)triphenylphosphonium chloride is unique due to its specific ethoxycarbonyl group, which provides distinct reactivity and selectivity in organic synthesis . Its ability to form stable phosphonium ylides makes it particularly valuable in Wittig reactions .
Eigenschaften
Molekularformel |
C22H23ClO2P+ |
|---|---|
Molekulargewicht |
385.8 g/mol |
IUPAC-Name |
(2-ethoxy-2-oxoethyl)-triphenylphosphanium;hydrochloride |
InChI |
InChI=1S/C22H22O2P.ClH/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1; |
InChI-Schlüssel |
DJGHVEPNEJKZBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






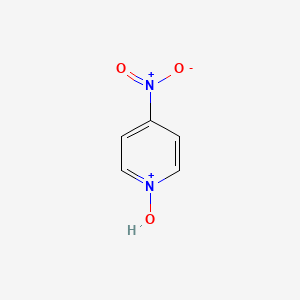


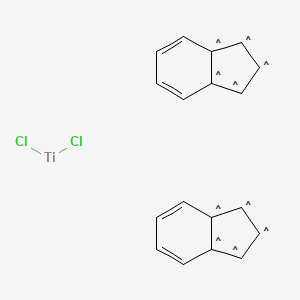

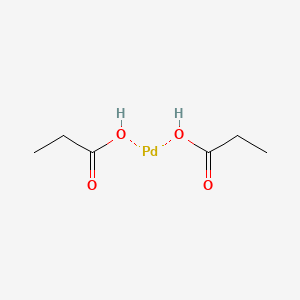
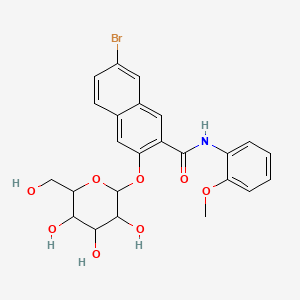
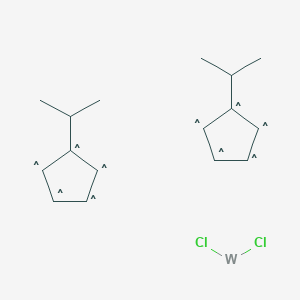

![sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12060986.png)
